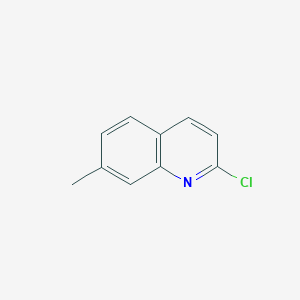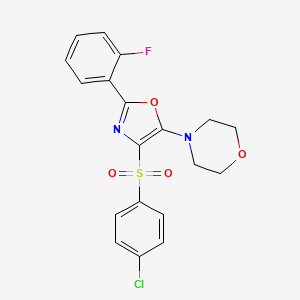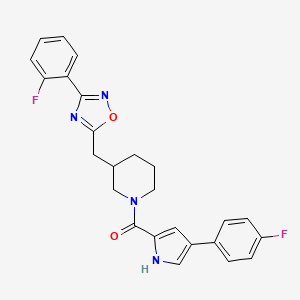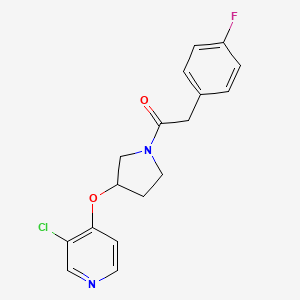
2-氯-7-甲基喹啉
描述
2-Chloro-7-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline compounds are characterized by a benzene ring fused to a pyridine ring The presence of a chlorine atom at the second position and a methyl group at the seventh position of the quinoline ring gives 2-Chloro-7-methylquinoline its unique chemical properties
科学研究应用
2-Chloro-7-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a precursor for the development of biologically active compounds with potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown that derivatives of 2-Chloro-7-methylquinoline exhibit promising pharmacological activities, including antimalarial and anti-inflammatory effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
2-Chloro-7-methylquinoline, also known as 7-Chloroquinaldine , is a derivative of quinoline, a heterocyclic aromatic compound. Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects . .
Mode of Action
Quinoline compounds are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
Quinoline derivatives have been reported to interfere with various biochemical pathways, including those involved in dna synthesis
Result of Action
Given the known activities of quinoline derivatives, it’s plausible that 2-chloro-7-methylquinoline may exhibit antimicrobial, antimalarial, or anticancer effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-methylquinoline can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with acetaldehyde in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Another method involves the cyclization of 2-chlorobenzylamine with acetic anhydride. This reaction is carried out under acidic conditions, and the resulting product is purified using column chromatography.
Industrial Production Methods: Industrial production of 2-Chloro-7-methylquinoline often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the efficient production of this compound on an industrial scale.
化学反应分析
Types of Reactions: 2-Chloro-7-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the seventh position can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or potassium thiolate are commonly used in substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction.
Major Products:
Substitution Reactions: Products include 2-amino-7-methylquinoline and 2-thio-7-methylquinoline.
Oxidation Reactions: Products include 2-chloro-7-methylquinoline-7-carboxylic acid and 2-chloro-7-methylquinoline-7-aldehyde.
Reduction Reactions: Products include 2-chloro-7-methyl-1,2-dihydroquinoline.
相似化合物的比较
2-Chloroquinoline: Lacks the methyl group at the seventh position, resulting in different chemical reactivity and biological activity.
7-Methylquinoline: Lacks the chlorine atom at the second position, leading to variations in its chemical properties and applications.
2-Methylquinoline:
Uniqueness: 2-Chloro-7-methylquinoline is unique due to the presence of both a chlorine atom and a methyl group on the quinoline ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
2-chloro-7-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETUAUWPUGRBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2438710.png)
![N-[(2-chlorophenyl)methyl]-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide](/img/structure/B2438711.png)
![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2438714.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B2438716.png)
![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2438720.png)


![N,6-dimethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2438725.png)
![[4-(2-Furoylamino)phenoxy]acetic acid](/img/structure/B2438726.png)

![N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/new.no-structure.jpg)
![3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2438730.png)
